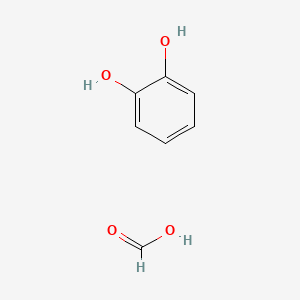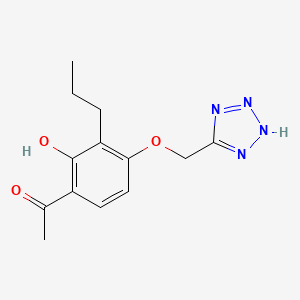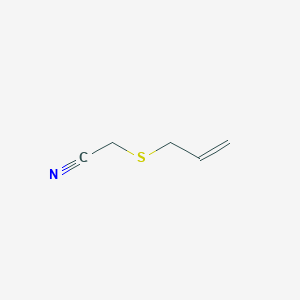
Acetic acid;4-phenylsulfanylbut-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-2-en-1-ol typically involves the reaction of 4-phenylsulfanylbut-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acetic acid;4-phenylsulfanylbut-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenol moiety can be reduced to form the corresponding butanol derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various esters and ethers depending on the substituents used.
科学研究应用
Acetic acid;4-phenylsulfanylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;4-phenylsulfanylbut-2-en-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
相似化合物的比较
Similar Compounds
4-Phenylsulfanylbut-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
Acetic acid;4-phenylbut-2-en-1-ol: Similar but without the sulfanyl group.
Uniqueness
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
113446-71-2 |
|---|---|
分子式 |
C12H16O3S |
分子量 |
240.32 g/mol |
IUPAC 名称 |
acetic acid;4-phenylsulfanylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-7,11H,8-9H2;1H3,(H,3,4) |
InChI 键 |
RCFWVNRZLYWFIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


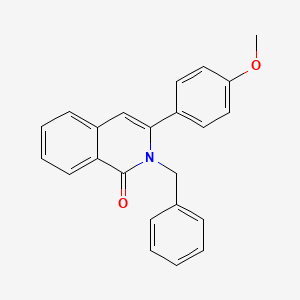
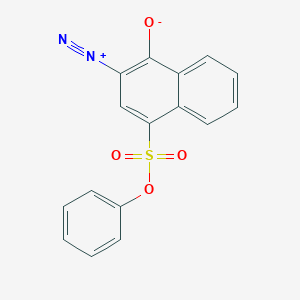
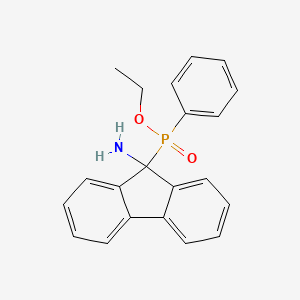
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
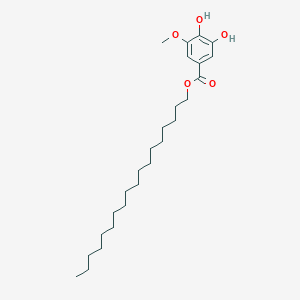
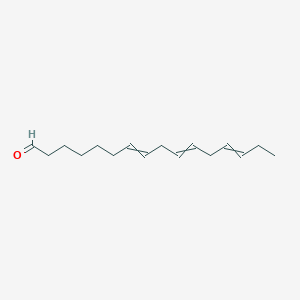
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
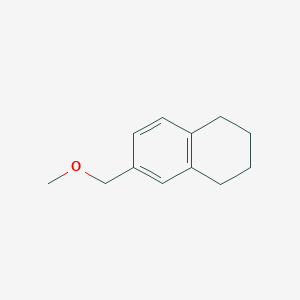
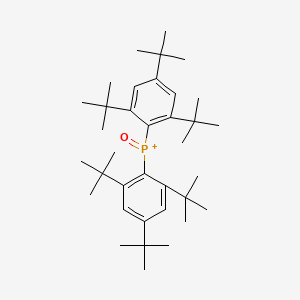
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
